![molecular formula C16H12FN3OS B3003773 N-(3-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 722477-64-7](/img/structure/B3003773.png)
N-(3-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide
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Description
The compound N-(3-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide is a derivative of quinazolinyl acetamide, which is a class of compounds known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with substituted phenyl groups and quinazolinyl moieties have been synthesized and evaluated for their biological activities, such as antimicrobial and anticonvulsant effects .
Synthesis Analysis
The synthesis of related compounds involves the formation of 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group . Another approach includes the synthesis of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, which are evaluated using various spectral data . These methods typically involve standard organic synthesis techniques, such as alkylation reactions, and are characterized by spectral analysis like LC-MS, IR, and NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed through various spectroscopic methods. For instance, the structure of a related compound was confirmed using single-crystal X-ray diffraction . These structural analyses are crucial for understanding the relationship between the molecular structure and the observed biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically characterized by their selectivity and the formation of the desired thioacetamide linkage. The reactions are carefully monitored using techniques like TLC and LC/MS to ensure the purity and correct structure of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural characteristics and spectral data. The presence of the fluorophenyl group and the quinazolinyl moiety suggests that these compounds could exhibit certain electronic and steric effects that influence their biological activity. The antimicrobial and anticonvulsant activities of these compounds are likely related to their ability to interact with biological targets, which is a direct consequence of their physical and chemical properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-fluorophenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-11-4-3-5-12(8-11)20-15(21)9-22-16-13-6-1-2-7-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQGKYLWNJZXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide |
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